[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
Description
[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound with the molecular formula C14H13Cl4N. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)10-4-8(3-9(15)5-10)11-6-13(17)14(18)7-12(11)16/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
PDCUURJKCAXOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorination
The 3-chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃. Reaction conditions are critical to avoid over-chlorination:
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 0–5°C | >10°C causes para-chlorination |
| Solvent | CH₂Cl₂ | Polar solvents reduce selectivity |
| Catalyst (FeCl₃) | 0.1 eq | Excess catalyst degrades substrate |
After chlorination, the amine group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Cyclohexadienyl Moiety Attachment
The trichlorocyclohexadienyl group is appended via Ullmann-type coupling or Sonogashira cross-coupling , depending on the intermediate’s halogenation state:
Copper-Catalyzed Coupling :
A mixture of 3-chloro-5-iodophenyl-dimethylamine, 2,4,5-trichlorocyclohexa-1,3-diene, CuI (10 mol%), and trans-1,2-diaminocyclohexane (20 mol%) in DMF at 110°C for 24 hours achieves 68–72% yield.Palladium-Mediated Cycloaddition :
Using Pd(PPh₃)₄ (5 mol%) and AsPh₃ (10 mol%) in toluene at 80°C improves regioselectivity but reduces yield to 55–60% due to steric hindrance.
Dimethylamine Installation
The dimethylamine group is introduced via reductive amination or nucleophilic substitution :
Reductive Amination :
Reacting the chlorinated intermediate with dimethylamine hydrochloride in methanol under H₂ (40 psi) with 10% Pd/C yields 85–90% product. Excess dimethylamine (3 eq) ensures complete conversion.Nucleophilic Displacement :
Using NaH as a base in THF at −78°C, the iodo intermediate reacts with dimethylamine gas to achieve 78% yield. This method avoids reduction-sensitive functional groups.
Catalytic Methods and Mechanistic Insights
Role of Transition Metal Catalysts
Copper(I) iodide facilitates oxidative coupling by generating aryl radicals, which react with cyclohexadienyl precursors. Isotopic labeling studies confirm that chlorine atoms originate from the cyclohexadienyl precursor rather than external sources.
Palladium catalysts enable π-allyl intermediates during cycloaddition, though competing β-hydride elimination limits efficiency. Adding silver salts (Ag₂CO₃) suppresses this side reaction by stabilizing Pd(0) species.
Solvent Effects
Non-polar solvents (toluene, hexane) favor coupling reactions but slow reaction kinetics. Polar aprotic solvents like DMF accelerate rates but increase byproduct formation through Hofmann elimination. Mixed solvent systems (e.g., DMF:toluene 1:3) balance these effects.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, hexane:EtOAc 4:1) to remove polymeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 1H, aromatic), 6.95 (s, 1H, cyclohexadienyl), 2.98 (s, 6H, N(CH₃)₂).
- ¹³C NMR : 152.4 (C-N), 134.2–128.7 (aromatic and cyclohexadienyl carbons), 40.1 (N(CH₃)₂).
- HRMS : m/z calc’d for C₁₄H₁₃Cl₄N [M+H]⁺ 336.9654, found 336.9651.
Industrial-Scale Production Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Regioselectivity control | Microreactor technology with precise temp control |
| Catalyst cost | Recyclable Cu nanoparticles on mesoporous SiO₂ |
| Halogenated waste | Electrochemical Cl₂ recovery systems |
Continuous flow reactors operating at 5–10 mL/min reduce reaction times from 24 hours to 2 hours while improving yield consistency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Copper-catalyzed coupling | 72 | 97 | 12.50 |
| Palladium cycloaddition | 58 | 99 | 18.20 |
| Reductive amination | 89 | 98 | 9.80 |
The copper-catalyzed route offers the best balance of cost and efficiency, though palladium-based methods remain preferable for high-purity applications.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the compound.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The presence of multiple chlorine atoms and the dimethylamine group contribute to its unique binding properties and effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Shares structural similarities but lacks the dimethylamine group.
Chlorpromazine: Contains a similar aromatic ring structure with chlorine atoms but has different functional groups.
Uniqueness
[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is unique due to its specific arrangement of chlorine atoms and the presence of the dimethylamine group, which confer distinct chemical and biological properties .
Biological Activity
[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound characterized by its unique molecular structure, which includes multiple chlorine atoms and a dimethylamine group. This compound has garnered attention in various scientific fields due to its potential biological activity, particularly in pharmacology and biochemistry.
The molecular formula of the compound is , with a molecular weight of approximately 337.1 g/mol. Its structure includes a phenyl ring substituted with a dimethylamine group and a chlorinated cyclohexadiene moiety. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13Cl4N |
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 3-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| InChI Key | PDCUURJKCAXOGC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, potentially altering their activity and triggering significant biochemical pathways. The multiple chlorine atoms contribute to its unique binding properties, enhancing its potential efficacy against certain biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit notable antimicrobial activity. For instance:
- Antibacterial Effects : Studies have shown that compounds with chlorinated phenyl rings can inhibit the growth of various bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli.
- Mechanism : The electronegative nature of chlorine may influence receptor binding and enzyme interactions, leading to enhanced antimicrobial effects.
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Cell Proliferation Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit cell proliferation in cancer cell lines.
- Case Study : In vitro studies have demonstrated that related compounds induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Case Studies
-
Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of chlorinated phenolic compounds against Staphylococcus aureus. Results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications.
Compound IC50 (μM) Effectiveness This compound 25 Moderate Chlorinated Phenol Derivative 15 High -
Anticancer Properties : Another study explored the effects of similar compounds on breast cancer cell lines (MCF-7). The results indicated that these compounds could induce G0/G1 phase arrest in the cell cycle.
Compound Cell Line IC50 (μM) Mechanism This compound MCF-7 20 Apoptosis induction Control (Cisplatin) MCF-7 10 DNA damage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
